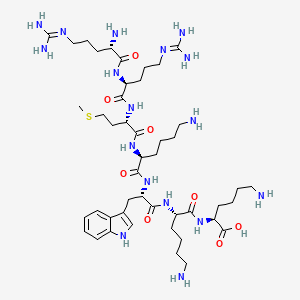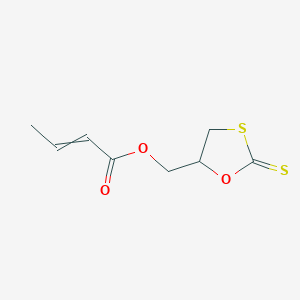
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group attached to an oxathiolane ring, which is further connected to a but-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an oxathiolane derivative under specific conditions. The reaction typically requires a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfanylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Wissenschaftliche Forschungsanwendungen
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur-containing biomolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate involves its interaction with molecular targets through its sulfanylidene and oxathiolane groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an inhibitor or activator of enzymes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate: shares similarities with other organosulfur compounds such as sulfonimidates and dithiocarbamates.
Sulfonimidates: These compounds also contain sulfur and are used in various chemical and biological applications.
Dithiocarbamates: Known for their use in agriculture and medicine, these compounds have similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
500552-95-4 |
|---|---|
Molekularformel |
C8H10O3S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate |
InChI |
InChI=1S/C8H10O3S2/c1-2-3-7(9)10-4-6-5-13-8(12)11-6/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
BPSGSUHOEBUJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)OCC1CSC(=S)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


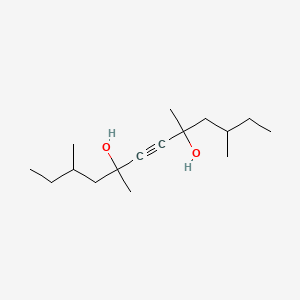

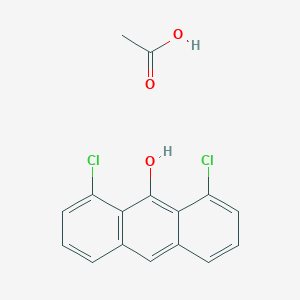
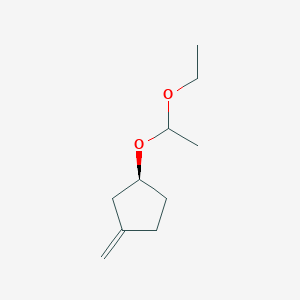
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
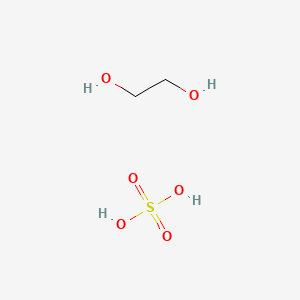
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
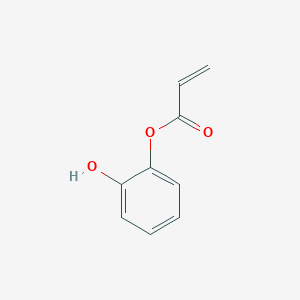
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)

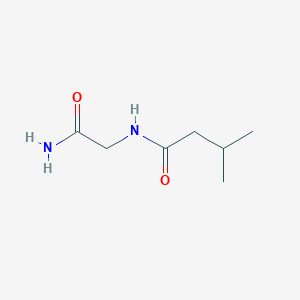
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
